- An Efficient and Practical Synthesis of SalmeterolOrganic Preparations and Procedures International, 2015, 47(2), 168-172,
Cas no 97664-55-6 (6-(4-Phenylbutoxy)hexylbenzylamine)

97664-55-6 structure
Produktname:6-(4-Phenylbutoxy)hexylbenzylamine
6-(4-Phenylbutoxy)hexylbenzylamine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine
- [6-(4-Phenylbutoxy)hexyl]benzylamine
- 2.N-(6-(4-PHENYL BUTOXY) HEXY) BENZENEAMINE
- 4-Phenylbutyric Acid-13C6
- Benzenemethanamine, N-[6-(4-phenylbutoxy)hexyl]-
- 6-Benzylamino-1-(4'-phenylbutoxy)hexane
- 6-N-benzylamino-1-(4'-phenylbutoxy)hexane
- benzyl(6-(4-pheylbutoxy)hexyl)amine
- N-[6-(4-phenylbutoxy)hexyl]benzenemethanamine
- N-benzyl-6-(4-phenylbutoxy)hexylamine
- N-[6-(4-Phenylbutoxy)hexyl]benzenemethanamine (ACI)
- SB83545
- JWLIKZBRVQRFNF-UHFFFAOYSA-N
- BENZYL[6-(4-PHENYLBUTOXY)HEXYL]AMINE
- N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine; N-[6-(4-phenylbutoxy)hexyl]-benzenemethanamine
- BS-49596
- 97664-55-6
- SCHEMBL456614
- 1,13-Diphenyl-12-aza-5-oxatridecane
- AC-25488
- DTXSID40448220
- AKOS016003681
- N-[6-(4-Phenylbutoxy)hexyl]-benzenemethanamine
- 6-(4-Phenylbutoxy)hexylbenzylamine
-
- MDL: MFCD04118104
- Inchi: 1S/C23H33NO/c1(10-18-24-21-23-16-7-4-8-17-23)2-11-19-25-20-12-9-15-22-13-5-3-6-14-22/h3-8,13-14,16-17,24H,1-2,9-12,15,18-21H2
- InChI-Schlüssel: JWLIKZBRVQRFNF-UHFFFAOYSA-N
- Lächelt: O(CCCCCCNCC1C=CC=CC=1)CCCCC1C=CC=CC=1
Berechnete Eigenschaften
- Genaue Masse: 339.25600
- Monoisotopenmasse: 339.256214676g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 25
- Anzahl drehbarer Bindungen: 14
- Komplexität: 282
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Tautomerzahl: nichts
- Oberflächenladung: 0
- XLogP3: 5.2
- Topologische Polaroberfläche: 21.3Ų
Experimentelle Eigenschaften
- Farbe/Form: No date available
- Dichte: 1.0±0.1 g/cm3
- Schmelzpunkt: No date available
- Siedepunkt: 467.2±38.0 °C at 760 mmHg
- Flammpunkt: 207.3±16.2 °C
- PSA: 21.26000
- LogP: 5.76700
- Dampfdruck: 0.0±1.2 mmHg at 25°C
6-(4-Phenylbutoxy)hexylbenzylamine Sicherheitsinformationen
- Signalwort:warning
- Gefahrenhinweis: H303+H313+H333
- Warnhinweis: P264+P280+P305+P351+P338+P337+P313
- Sicherheitshinweise: H303+H313+H333
- Lagerzustand:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
6-(4-Phenylbutoxy)hexylbenzylamine Zolldaten
- HS-CODE:2922199090
- Zolldaten:
China Zollkodex:
2922199090Übersicht:
2922199090. Andere Aminoalkohole und ihre Ether, Ester und ihre Salze (ausgenommen solche, die mehr als eine sauerstoffhaltige Gruppe enthalten). MwSt:17,0%.Steuerrückerstattungssatz:13.0%. Regulierungsbedingungen:nichts.MFN-Tarif:6.5%. Allgemeintarif:30.0%
Deklarationselemente:
Produktname, Inhalt der KomponentenDie Farbe von Ethanolamin und sein Salz sollte gemeldet werden, Die Packung von Ethanolamin und sein Salz muss deklariert werden
Zusammenfassung:
2922199090. andere Aminoalkohole, ausgenommen solche, die mehr als eine Sauerstofffunktion, ihre Ether und Ester enthalten; Salze davon. MwSt:17,0% Steuerermäßigungssatz:13,0%.MFN-Tarif:6.5%. General tariff:30.0%
6-(4-Phenylbutoxy)hexylbenzylamine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
TRC | P319615-10g |
[6-(4-Phenylbutoxy)hexyl]benzylamine |
97664-55-6 | 10g |
$305.00 | 2023-05-17 | ||
TRC | P319615-25g |
[6-(4-Phenylbutoxy)hexyl]benzylamine |
97664-55-6 | 25g |
$ 460.00 | 2023-09-06 | ||
eNovation Chemicals LLC | D252406-250g |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 97% | 250g |
$4980 | 2024-08-03 | |
Alichem | A019111187-1g |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 95% | 1g |
$665.68 | 2023-08-31 | |
eNovation Chemicals LLC | D252406-1g |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 97% | 1g |
$980 | 2024-08-03 | |
eNovation Chemicals LLC | D252406-50g |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 97% | 50g |
$1590 | 2024-08-03 | |
eNovation Chemicals LLC | D252406-1kg |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 97% | 1kg |
$17800 | 2024-08-03 | |
SHENG KE LU SI SHENG WU JI SHU | sc-478608-100 mg |
[6-(4-Phenylbutoxy)hexyl]benzylamine, |
97664-55-6 | 100MG |
¥2,858.00 | 2023-07-11 | ||
Ambeed | A430969-250mg |
N-Benzyl-6-(4-phenylbutoxy)hexan-1-amine |
97664-55-6 | 98+% | 250mg |
$25.0 | 2024-04-16 | |
Aaron | AR00H8PN-100mg |
1,13-Diphenyl-12-aza-5-oxatridecane |
97664-55-6 | 98% | 100mg |
$69.00 | 2025-02-11 |
6-(4-Phenylbutoxy)hexylbenzylamine Herstellungsverfahren
Synthetic Routes 1
Reaktionsbedingungen
1.1 Reagents: Potassium hydroxide Catalysts: Tetrabutylammonium bromide Solvents: Toluene ; 10 h, rt
1.2 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Acetonitrile ; 30 min, 45 °C; 45 °C
1.3 Reagents: Oxalic acid Solvents: Methanol
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7
1.2 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Acetonitrile ; 30 min, 45 °C; 45 °C
1.3 Reagents: Oxalic acid Solvents: Methanol
1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 7
Referenz
Synthetic Routes 2
Synthetic Routes 3
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 3 - 4 h, 40 - 50 °C; 5 h, 100 - 110 °C
1.2 Reagents: Triethylamine ; 15 °C → 10 °C
1.3 Reagents: Methanesulfonyl chloride ; 4 h, 0 - 10 °C; 4 h, 0 - 10 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; < 35 °C
1.5 < 35 °C; 10 h, 100 - 110 °C
1.2 Reagents: Triethylamine ; 15 °C → 10 °C
1.3 Reagents: Methanesulfonyl chloride ; 4 h, 0 - 10 °C; 4 h, 0 - 10 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; < 35 °C
1.5 < 35 °C; 10 h, 100 - 110 °C
Referenz
- Preparation of salmeterol and salts thereof, India, , ,
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Triethylamine Catalysts: Potassium iodide Solvents: Dimethyl sulfoxide ; 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Referenz
- Process for the preparation of salmeterol xinafoate from 2-(bromoethyl)benzene, China, , ,
Synthetic Routes 5
Reaktionsbedingungen
Referenz
- New process and intermediates for the preparation of α1-[6-(4-phenylbutoxy)hexylaminomethyl]-4-hydroxy-1,3-benzenedimethanol [salmeterol]., Spain, , ,
Synthetic Routes 6
Reaktionsbedingungen
Referenz
- Enantioselective synthesis of salmeterol via asymmetric borane reductionTetrahedron Letters, 1994, 35(50), 9375-8,
Synthetic Routes 7
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Sodium iodide ; 30 min, 45 °C
1.2 -
1.2 -
Referenz
- A convenient synthesis of (R)-salmeterol via Rh-catalyzed asymmetric transfer hydrogenationTetrahedron: Asymmetry, 2008, 19(15), 1824-1828,
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide Solvents: Toluene ; 12 h, rt → 110 °C
Referenz
- Preparation of the salmeterol intermediate fumarate crystal, China, , ,
Synthetic Routes 9
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Sodium iodide Solvents: Dimethyl sulfoxide
Referenz
- A new synthetic approach to salmeterolSynthetic Communications, 1999, 29(12), 2155-2162,
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Triethylamine , Methanesulfonyl chloride Solvents: tert-Butyl methyl ether ; 0 - 10 °C; 10 °C → rt
1.2 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 h, reflux
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; rt → 0 °C
1.4 Reagents: Methanesulfonyl chloride ; 0 - 10 °C; 10 °C → rt
1.5 Reagents: Triethylamine Solvents: Acetonitrile ; 7 h, reflux
1.6 Reagents: Oxalic acid Solvents: Methanol ; reflux; cooled; 1 h, 15 - 25 °C
1.7 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; basified, rt
1.2 Reagents: Diisopropylethylamine Solvents: Toluene ; 40 h, reflux
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; rt → 0 °C
1.4 Reagents: Methanesulfonyl chloride ; 0 - 10 °C; 10 °C → rt
1.5 Reagents: Triethylamine Solvents: Acetonitrile ; 7 h, reflux
1.6 Reagents: Oxalic acid Solvents: Methanol ; reflux; cooled; 1 h, 15 - 25 °C
1.7 Reagents: Sodium hydroxide Solvents: Ethyl acetate , Water ; basified, rt
Referenz
- Process for the synthesis of N-substituted [6-(4-phenylbutoxy)hexyl]amine synthons useful in the synthesis toward Salmeterol xinafoate, Spain, , ,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 h, 60 - 80 °C
Referenz
- Improved synthesis of 13C, 2H3- and 2H3-salmeterol by Cs2CO3-mediated monoalkylation of a primary amineJournal of Labelled Compounds & Radiopharmaceuticals, 2002, 45(9), 755-762,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Solvents: Acetonitrile ; overnight, rt
Referenz
- A new route for synthesis of salmeterol xinafoateXinan Shifan Daxue Xuebao, 2009, 34(4), 85-88,
6-(4-Phenylbutoxy)hexylbenzylamine Raw materials
- 1-Hexanol, 6-(4-phenylbutoxy)-, 1-methanesulfonate
- Benzene,[4-[(6-bromohexyl)oxy]butyl]-
- 1-Bromo-4-phenylbutane
- 4-Phenyl-1-butanol
- 1,6-Dibromohexane
- 1,6-Hexanediol
6-(4-Phenylbutoxy)hexylbenzylamine Preparation Products
6-(4-Phenylbutoxy)hexylbenzylamine Verwandte Literatur
-
1. Structural isomers of saligenin-based β2-agonists: synthesis and insight into the reaction mechanismAnamarija Kne?evi?,Jurica Novak,Anita Bosak,Marijana Vinkovi? Org. Biomol. Chem. 2020 18 9675
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Empfohlene Lieferanten
Suzhou Senfeida Chemical Co., Ltd
(CAS:97664-55-6)6-N-Benzylamino-1-(4'-phenylbutoxy)Hexane

Reinheit:99.9%
Menge:200kg
Preis ($):Untersuchung